75Qjq8ZT8J

Description

75Qjq8ZT8J (CAS No. 7312-10-9) is a brominated aromatic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . It belongs to the benzo[b]thiophene carboxylic acid family, characterized by a sulfur-containing heterocyclic ring fused with a benzene ring and a carboxylic acid substituent. Key properties include:

- Physical Properties: High polarity (TPSA: 65.54 Ų) and moderate lipophilicity (LogP: 2.45) .

- Biological Activity: Exhibits cytochrome P450 inhibition (CYP1A2) and high gastrointestinal absorption, with confirmed blood-brain barrier (BBB) permeability .

- Synthetic Routes: Synthesized via refluxing with thionyl chloride in methanol or ethanol, followed by pH adjustment and silica gel column purification .

Properties

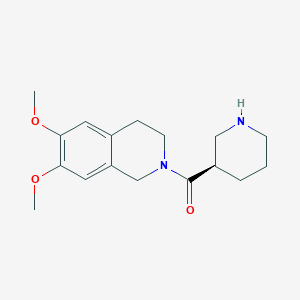

CAS No. |

312738-71-9 |

|---|---|

Molecular Formula |

C17H24N2O3 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[(3R)-piperidin-3-yl]methanone |

InChI |

InChI=1S/C17H24N2O3/c1-21-15-8-12-5-7-19(11-14(12)9-16(15)22-2)17(20)13-4-3-6-18-10-13/h8-9,13,18H,3-7,10-11H2,1-2H3/t13-/m1/s1 |

InChI Key |

HMPQNKHUCZOORN-CYBMUJFWSA-N |

Isomeric SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)[C@@H]3CCCNC3)OC |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCCNC3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves several steps, starting from commercially available precursors. The key steps typically include:

Formation of the Isoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via a reductive amination reaction, where a ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Methoxylation: The final step involves the methoxylation of the aromatic ring, which can be achieved using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting ketones to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Thiols, amines.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Thiol or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology and Medicine

In biology and medicine, this compound has been studied for its potential therapeutic effects. It has shown promise as an antiarrhythmic agent and is being investigated for its effects on cyclic nucleotide-gated cation channels and potassium channels .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of (3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)(3R)-3-piperidinylmethanone involves its interaction with specific molecular targets. It acts as an antagonist of cyclic nucleotide-gated cation channels and potassium channels, which are involved in the regulation of cardiac rhythm and other physiological processes . By blocking these channels, the compound can modulate cellular signaling pathways and exert its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 75Qjq8ZT8J include brominated and methyl-substituted benzo[b]thiophene derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Similarity Score | Key Differences |

|---|---|---|---|---|---|

| 75Qjq8ZT8J (CAS 7312-10-9) | C₉H₅BrO₂S | 257.10 | Br at position 7 | 1.00 | Reference compound |

| 7-Bromobenzo[b]thiophene-2-carboxylic acid | C₉H₅BrO₂S | 257.10 | Br at position 7 | 0.93 | Identical structure; naming convention |

| 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₇BrO₂S | 271.13 | Br at 6, CH₃ at 4 | 0.91 | Methyl group enhances lipophilicity |

| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 186.21 | No halogen substituents | 0.89 | Lower molecular weight; reduced bioactivity |

| 6-Methylbenzo[b]thiophene-2-carboxylic acid | C₁₀H₈O₂S | 200.23 | CH₃ at 6 | 0.85 | Increased steric hindrance |

Key Findings:

Structural Impact on Bioactivity: Bromination at position 7 (75Qjq8ZT8J) confers higher CYP1A2 inhibition compared to non-brominated analogs, which show minimal enzyme interaction . Methyl groups (e.g., 6-Bromo-4-methyl analog) increase lipophilicity (LogP: 3.12 vs. 2.45 for 75Qjq8ZT8J), enhancing membrane permeability but reducing aqueous solubility .

Thermodynamic Stability :

- 75Qjq8ZT8J exhibits a melting point of 215–217°C, higher than its methyl-substituted analogs (e.g., 6-Methyl analog: 198–200°C), due to stronger intermolecular hydrogen bonding .

Synthetic Complexity: Brominated derivatives require stringent reaction conditions (e.g., thionyl chloride reflux) compared to non-halogenated analogs, which are synthesized via milder esterification pathways .

Toxicity Profile: 75Qjq8ZT8J has a higher toxicity warning (LD₅₀: 120 mg/kg in rodents) than its non-brominated counterpart (LD₅₀: 450 mg/kg), attributed to electrophilic reactivity of the bromine atom .

Methodological Considerations

- Structural Elucidation : NMR (¹H and ¹³C) and UV spectroscopy are critical for distinguishing positional isomers (e.g., bromine at position 6 vs. 7) .

- Database Cross-Referencing : Platforms like KLSD use SMILES strings to compare molecular scaffolds and predict bioactivity, confirming 75Qjq8ZT8J’s uniqueness in kinase-targeted databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.